3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This could involve reactions between precursor compounds, and would be guided by principles of organic chemistry .Molecular Structure Analysis
Researchers might use techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The compound’s structure can give clues about its reactivity .Physical and Chemical Properties Analysis
Researchers might measure properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Anticancer Properties
Research on thiophene heterocyclic compounds, like APTM, has shown promising applications in inhibiting human colon cancer cell proliferation. A study revealed that APTM inhibits the growth of HCT116 cells dose and time-dependently, with the anticancer effect resulting from p53-dependent induction of apoptosis. This suggests potential therapeutic applications in treating human colon cancer (Xiaolin Liao et al., 2017).
Tubulin Polymerization Inhibition
Compounds within the phenstatin family, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), have been investigated for their cytotoxicity and mechanism of action. PHT displayed potent cytotoxicity across different tumor cell lines by inhibiting tubulin polymerization and inducing apoptosis. This indicates its potential as a therapeutic agent against cancer (H. I. F. Magalhães et al., 2013).
Fuel Cell Applications
A study on the synthesis and properties of novel sulfonated polyimide membranes highlighted their application in direct methanol fuel cells. These membranes exhibited good solubility, high thermal stability, high proton conductivity, and low methanol permeability, indicating their potential in fuel cell technology (F. Zhai et al., 2007).
Antioxidant Properties
Synthesis and exploration of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives for antioxidant properties showed that these compounds exhibit effective antioxidant power, potentially offering new avenues for antioxidant therapy (Yasin Çetinkaya et al., 2012).
Molecular Docking Studies
Molecular docking studies of thiophene and thiazol derivatives have been conducted to understand their antiviral and antibacterial activities. These studies help in the optimization and development of compounds with specific biological activities (M. FathimaShahana et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-12-13-21(17(2)14-16)23(29)24-22(27)25(34(30,31)20-10-5-4-6-11-20)26(33-24)28-18-8-7-9-19(15-18)32-3/h4-15,28H,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIGRCTDYDRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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